Cas no 95799-01-2 (8-Azabicyclo[3.2.1]octane-8-carboxylic acid, phenylmethyl ester)

8-Azabicyclo[3.2.1]octane-8-carboxylic acid, phenylmethyl ester, is a bicyclic organic compound featuring an azabicyclo[3.2.1]octane core with a carboxylic acid ester functionality. This structure is of interest in medicinal chemistry and pharmaceutical research due to its potential as a scaffold for bioactive molecules. The phenylmethyl ester group enhances solubility and stability, facilitating handling and derivatization. The rigid bicyclic framework offers conformational constraints, making it valuable for studying receptor interactions or developing enzyme inhibitors. Its synthetic versatility allows for further functionalization, enabling the exploration of structure-activity relationships. This compound is commonly utilized in intermediate synthesis for drug discovery and biochemical studies.
8-Azabicyclo[3.2.1]octane-8-carboxylic acid, phenylmethyl ester structure
95799-01-2 structure
Product name:8-Azabicyclo[3.2.1]octane-8-carboxylic acid, phenylmethyl ester
CAS No:95799-01-2
MF:C15H19NO2
MW:245.31686425209
CID:4354936
PubChem ID:21587651

8-Azabicyclo[3.2.1]octane-8-carboxylic acid, phenylmethyl ester Chemical and Physical Properties

Names and Identifiers

    • 8-Azabicyclo[3.2.1]octane-8-carboxylic acid, phenylmethyl ester
    • N-<(benzoyloxy)carbonyl>nortropane
    • SCHEMBL14336080
    • EN300-5053811
    • N-carbobenzoxynortropane
    • 95799-01-2
    • Benzyl8-azabicyclo[3.2.1]octane-8-carboxylate
    • Z1367134149
    • Benzyl 8-azabicyclo[3.2.1]octane-8-carboxylate
    • Inchi: InChI=1S/C15H19NO2/c17-15(18-11-12-5-2-1-3-6-12)16-13-7-4-8-14(16)10-9-13/h1-3,5-6,13-14H,4,7-11H2
    • InChI Key: VCWRLJUEGMEYTE-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 245.141578849Da
  • Monoisotopic Mass: 245.141578849Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 287
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 29.5Ų
  • XLogP3: 3.1

8-Azabicyclo[3.2.1]octane-8-carboxylic acid, phenylmethyl ester Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-5053811-2.5g
benzyl 8-azabicyclo[3.2.1]octane-8-carboxylate
95799-01-2 95.0%
2.5g
$1791.0 2025-02-20
Enamine
EN300-5053811-1.0g
benzyl 8-azabicyclo[3.2.1]octane-8-carboxylate
95799-01-2 95.0%
1.0g
$914.0 2025-02-20
1PlusChem
1P028ZDN-10g
benzyl8-azabicyclo[3.2.1]octane-8-carboxylate
95799-01-2 95%
10g
$4919.00 2023-12-16
Aaron
AR028ZLZ-50mg
benzyl8-azabicyclo[3.2.1]octane-8-carboxylate
95799-01-2 95%
50mg
$317.00 2025-02-17
1PlusChem
1P028ZDN-100mg
benzyl8-azabicyclo[3.2.1]octane-8-carboxylate
95799-01-2 95%
100mg
$454.00 2024-04-19
1PlusChem
1P028ZDN-5g
benzyl8-azabicyclo[3.2.1]octane-8-carboxylate
95799-01-2 95%
5g
$3338.00 2024-04-19
1PlusChem
1P028ZDN-2.5g
benzyl8-azabicyclo[3.2.1]octane-8-carboxylate
95799-01-2 95%
2.5g
$2276.00 2024-04-19
Aaron
AR028ZLZ-1g
benzyl8-azabicyclo[3.2.1]octane-8-carboxylate
95799-01-2 95%
1g
$1282.00 2025-02-17
Aaron
AR028ZLZ-2.5g
benzyl8-azabicyclo[3.2.1]octane-8-carboxylate
95799-01-2 95%
2.5g
$2488.00 2025-02-17
Enamine
EN300-5053811-5.0g
benzyl 8-azabicyclo[3.2.1]octane-8-carboxylate
95799-01-2 95.0%
5.0g
$2650.0 2025-02-20

Additional information on 8-Azabicyclo[3.2.1]octane-8-carboxylic acid, phenylmethyl ester

8-Azabicyclo[3.2.1]octane-8-carboxylic acid, phenylmethyl ester: A Comprehensive Overview

8-Azabicyclo[3.2.1]octane-8-carboxylic acid, phenylmethyl ester, also known by its CAS registry number CAS No 95799-01-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of bicyclic amines, which are widely studied for their unique structural properties and potential applications in drug design. The molecule features a bicyclo[3.2.1]octane skeleton with an azabicyclic structure, making it a versatile platform for further functionalization and exploration in medicinal chemistry.

The structural uniqueness of 8-Azabicyclo[3.2.1]octane-8-carboxylic acid, phenylmethyl ester lies in its bicyclic framework, which provides rigidity and stability to the molecule. This rigidity is often desirable in drug molecules as it can enhance bioavailability and target specificity. The phenylmethyl ester group attached to the carboxylic acid moiety further modulates the physicochemical properties of the compound, potentially influencing its solubility, permeability, and metabolic stability.

Recent studies have highlighted the potential of bicyclic amines like CAS No 95799-01-2 as scaffolds for developing novel therapeutic agents. For instance, researchers have explored the use of such compounds in designing inhibitors for various enzyme targets, including kinases and proteases. The bicyclic structure provides a robust framework for binding interactions, making it a promising candidate for drug discovery efforts.

In terms of synthesis, 8-Azabicyclo[3.2.1]octane-8-carboxylic acid, phenylmethyl ester can be prepared through a variety of methods, including ring-closing metathesis and other cycloaddition reactions. These methods allow for precise control over the stereochemistry and regiochemistry of the molecule, ensuring high purity and consistency in the final product.

The pharmacological profile of this compound has been studied extensively in preclinical models. Research indicates that it exhibits moderate to high potency against several therapeutic targets, including G-protein coupled receptors (GPCRs) and ion channels. Its ability to modulate these targets makes it a valuable tool in understanding disease mechanisms and developing novel treatments.

In addition to its direct pharmacological applications, CAS No 95799-01-2 serves as an important intermediate in the synthesis of more complex molecules. Its use as an intermediate allows chemists to build upon its structure to create compounds with enhanced bioactivity or improved pharmacokinetic profiles.

The development of novel analogs based on the structure of 8-Azabicyclo[3.2.1]octane-8-carboxylic acid, phenylmethyl ester continues to be an active area of research. By modifying substituents on the bicyclic framework or altering the ester group, researchers can tailor the compound's properties to suit specific therapeutic needs.

In conclusion, CAS No 95799-01-2, or 8-Azabicyclo[3.2.1]octane-8-carboxylic acid, phenylmethyl ester, represents a valuable compound in contemporary chemical research due to its unique structure and diverse applications in drug discovery and development.

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